molecular formula C22H22BrFN2O2 B504309 N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine

N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine

Cat. No.: B504309
M. Wt: 445.3g/mol
InChI Key: KGEZINBWNGJLSR-UHFFFAOYSA-N
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Description

N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, a fluorobenzyl group, and a pyridinylmethyl group

Preparation Methods

The synthesis of N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.

Mechanism of Action

The mechanism by which N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine exerts its effects depends on its specific application. In general, the compound’s functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through processes like binding or inhibition. These interactions can modulate biochemical pathways and produce specific biological effects.

Comparison with Similar Compounds

N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine can be compared to other similar compounds, such as:

These compounds share similar structural features but differ in specific functional groups, which can influence their reactivity and potential applications. The unique combination of functional groups in this compound makes it particularly versatile and valuable for various scientific research applications.

Properties

Molecular Formula

C22H22BrFN2O2

Molecular Weight

445.3g/mol

IUPAC Name

N-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C22H22BrFN2O2/c1-2-27-21-12-17(14-26-13-16-7-9-25-10-8-16)11-19(23)22(21)28-15-18-5-3-4-6-20(18)24/h3-12,26H,2,13-15H2,1H3

InChI Key

KGEZINBWNGJLSR-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=CC=C3F

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=CC=C3F

Origin of Product

United States

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